molecular formula C10H18Cl2N6O4S2 B12754263 Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- CAS No. 90213-04-0

Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso-

Cat. No.: B12754263
CAS No.: 90213-04-0
M. Wt: 421.3 g/mol
InChI Key: AUZCVFKDFVJWRO-UHFFFAOYSA-N
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Description

Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes nitrosourea and chloroethyl groups, making it a subject of interest in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include chloroethylamine, nitrosourea, and thiol compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis. The chloroethyl groups enhance the compound’s reactivity, making it more effective in targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Known for its use in chemotherapy, particularly for brain tumors.

    Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Another chemotherapeutic agent with similar properties to CCNU.

    Urea, 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU): Studied for its potential therapeutic applications.

Uniqueness

Urea, 3-(2-chloroethyl)-1-(2-((2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)dithio)ethyl)-1-nitroso- is unique due to its dual functional groups (nitrosourea and chloroethyl) and its ability to form multiple types of chemical bonds. This makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

CAS No.

90213-04-0

Molecular Formula

C10H18Cl2N6O4S2

Molecular Weight

421.3 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[2-[2-[2-chloroethylcarbamoyl(nitroso)amino]ethyldisulfanyl]ethyl]-1-nitrosourea

InChI

InChI=1S/C10H18Cl2N6O4S2/c11-1-3-13-9(19)18(16-22)6-8-24-23-7-4-14-10(20)17(15-21)5-2-12/h1-8H2,(H,13,19)(H,14,20)

InChI Key

AUZCVFKDFVJWRO-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCN(C(=O)NCCCl)N=O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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